molecular formula C15H10ClN3O B5867291 N-(5-chloro-2-pyridinyl)-2-quinolinecarboxamide

N-(5-chloro-2-pyridinyl)-2-quinolinecarboxamide

Cat. No. B5867291
M. Wt: 283.71 g/mol
InChI Key: YCMBEPVEXUGHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-pyridinyl)-2-quinolinecarboxamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as IQ-1S and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of IQ-1S involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival. IQ-1S binds to the protein TCF/LEF, which is involved in the transcription of genes regulated by the Wnt/β-catenin pathway. This binding prevents the interaction of TCF/LEF with β-catenin, which is necessary for the activation of the pathway. As a result, the downstream targets of the pathway are not activated, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects. In cancer cells, IQ-1S inhibits the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin pathway. In neural stem cells, IQ-1S enhances the differentiation of stem cells into neurons, which could potentially be used for the treatment of neurodegenerative diseases. In immune cells, IQ-1S modulates the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

IQ-1S has several advantages for lab experiments. It is a potent inhibitor of the Wnt/β-catenin pathway, making it an ideal tool for studying the role of this pathway in various biological processes. IQ-1S is also stable and easy to synthesize, making it readily available for use in experiments. However, IQ-1S has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, IQ-1S has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for the study of IQ-1S. One direction is to further investigate its potential applications in cancer research, neurobiology, and immunology. Another direction is to explore the use of IQ-1S as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to understand the potential toxicity and side effects of IQ-1S in vivo. Finally, the development of more efficient synthesis methods and analogs of IQ-1S could lead to the discovery of new compounds with even greater potential for scientific research.

Synthesis Methods

IQ-1S can be synthesized using various methods. One of the common methods involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction mixture is then heated to form IQ-1S. Other methods involve the use of different coupling agents and solvents.

Scientific Research Applications

IQ-1S has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, IQ-1S has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. This inhibition leads to the suppression of cancer cell growth and proliferation. In neurobiology, IQ-1S has been shown to enhance the differentiation of neural stem cells into neurons, which could potentially be used for the treatment of neurodegenerative diseases. In immunology, IQ-1S has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)19-15(20)13-7-5-10-3-1-2-4-12(10)18-13/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMBEPVEXUGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.